molecular formula C13H16O5 B14283955 Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate CAS No. 120050-41-1

Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate

Cat. No.: B14283955
CAS No.: 120050-41-1
M. Wt: 252.26 g/mol
InChI Key: BUQDZTFFDITYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate is an organic compound with a complex structure that includes a dioxolane ring and a phenoxy group

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as halides . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate is unique due to the presence of both the dioxolane ring and the phenoxyacetate group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

120050-41-1

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

methyl 2-[2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate

InChI

InChI=1S/C13H16O5/c1-9-7-17-13(18-9)10-5-3-4-6-11(10)16-8-12(14)15-2/h3-6,9,13H,7-8H2,1-2H3

InChI Key

BUQDZTFFDITYCE-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)C2=CC=CC=C2OCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.